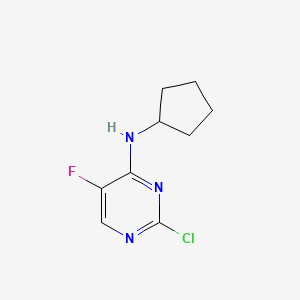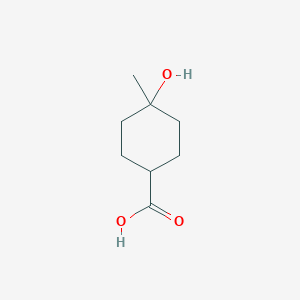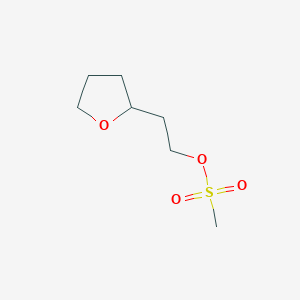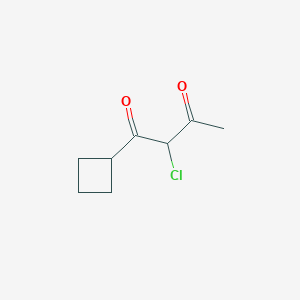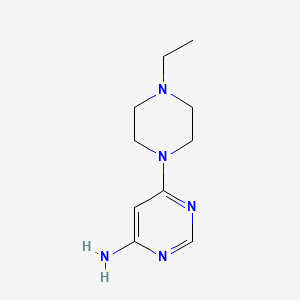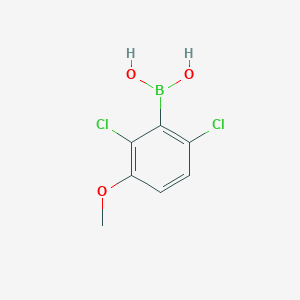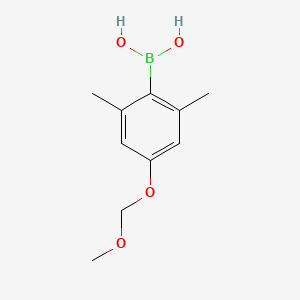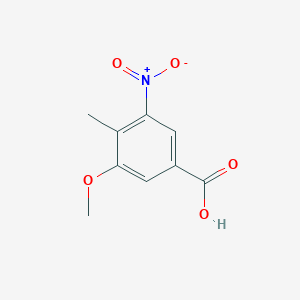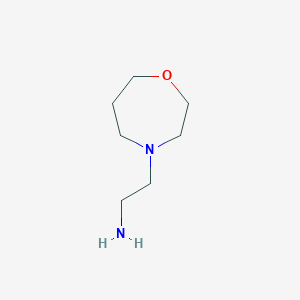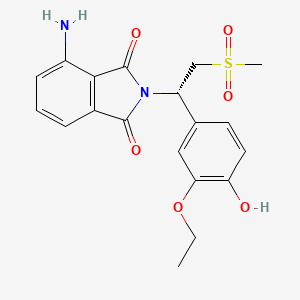
O-Demethyl-N-deacetyl apremilast
Overview
Description
O-Demethyl-N-deacetyl apremilast is a derivative of apremilast . Apremilast is a selective inhibitor of phosphodiesterase 4 and is used for the treatment of patients with moderate to severe plaque psoriasis .
Synthesis Analysis
The synthesis of apremilast involves a process that includes reacting compounds of formula I and formula II or a salt thereof . A new protocol for the asymmetric synthesis of apremilast using tert-butanesulfinamide as a chiral auxiliary has been described. This synthetic route consists of four steps starting from the commercially available 3-hydroxy-4-methoxybenzaldehyde, and apremilast was obtained in an overall 56% yield and with 95.5% ee .Molecular Structure Analysis
The molecular formula of O-Demethyl-N-deacetyl apremilast is C19H20N2O6S, and its molecular weight is 404.437 .Chemical Reactions Analysis
Apremilast is extensively metabolized via multiple pathways, with unchanged drug representing 45% of the circulating radioactivity and less than 7% of the excreted radioactivity . The predominant metabolite was O-desmethyl apremilast glucuronide, representing 39% of plasma radioactivity and 34% of excreted radioactivity .Physical And Chemical Properties Analysis
Apremilast is ‘difficult-to-deliver’ in viable layers (epidermis, dermis) and stratum corneum (SC) owing to its poor aqueous solubility and modest lipophilicity . Nanocrystals can enhance skin penetration of the drug by increasing saturation solubility, dissolution rate, and adhesion on the skin .Scientific Research Applications
Treatment of Psoriasis
Apremilast (m4) has been shown to reduce the severity of moderate to severe plaque psoriasis. It works as an inhibitor of phosphodiesterase 4 (PDE4), which modulates pro- and anti-inflammatory mediators .
Psoriatic Arthritis Management
Clinical trials have demonstrated the efficacy of Apremilast in managing active psoriatic arthritis, providing a well-tolerated and convenient treatment option .
Nail, Scalp, and Palmoplantar Psoriasis
Apremilast has improved difficult-to-treat nail, scalp, and palmoplantar psoriasis, areas often resistant to conventional treatments .
Long-term Psoriatic Conditions
Long-term studies have evaluated the effects of extended exposure to Apremilast, showing sustained benefits in patients with active PsA for up to 260 weeks .
Pharmacological Research
Drug Discovery and Development
Dermal Administration Challenges
Research into Apremilast’s low solubility and permeability has highlighted the challenges in its dermal administration, prompting studies into more effective delivery methods .
Metabolism and Disposition Studies
Studies on the metabolism and mass balance of Apremilast provide insights into its disposition and the development of methods for detection and quantification .
Mechanism of Action
Target of Action
O-Demethyl-N-deacetyl apremilast, also known as Apremilast m4, primarily targets phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in various cellular processes . By inhibiting PDE4, Apremilast m4 increases intracellular cAMP levels .
Mode of Action
Apremilast m4 interacts with its target, PDE4, by binding to the catalytic site of the enzyme . This binding inhibits the degradation of cAMP, leading to increased intracellular cAMP levels . The increase in cAMP levels indirectly modulates the production of inflammatory mediators .
Biochemical Pathways
The increase in cAMP levels due to PDE4 inhibition by Apremilast m4 affects several biochemical pathways. It leads to the downregulation of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin (IL)-23, CXCL9, and CXCL10, and upregulation of anti-inflammatory mediators such as IL-10 . These changes in mediator levels can modulate the expression of various genes, influencing cellular functions and responses .
Pharmacokinetics
Apremilast m4 is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 2 hours . It has a moderately long half-life of about 8.2 hours , indicating sustained drug levels in the body. Apremilast m4 is extensively metabolized, with the predominant metabolite being O-desmethyl apremilast glucuronide . Approximately 58% of the administered dose is excreted in urine, while 39% is excreted in feces .
Result of Action
The action of Apremilast m4 leads to molecular and cellular effects that can alleviate symptoms of diseases like psoriasis and psoriatic arthritis. By increasing cAMP levels and modulating inflammatory mediator production, Apremilast m4 can reduce inflammation and immune responses . This can lead to a decrease in symptoms such as skin inflammation and joint pain in conditions like psoriasis and psoriatic arthritis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Apremilast m4. For instance, co-administration of Apremilast m4 with certain drugs like ketoconazole can affect its pharmacokinetics . Additionally, lifestyle factors such as smoking have been associated with an increased risk of psoriasis, potentially influencing the efficacy of treatments like Apremilast m4
Safety and Hazards
Apremilast has consistently demonstrated a favorable benefit–risk profile in patients worldwide across approved indications of plaque psoriasis, psoriatic arthritis, and Behçet’s syndrome . The incidence of serious treatment-emergent adverse events and events of special interest was low despite long-term exposure . Common treatment-emergent adverse events included gastrointestinal events, nasopharyngitis, and headache .
Future Directions
Apremilast is currently under clinical development for the treatment of psoriasis and psoriatic arthritis . It is also being studied for its potential in treating other inflammatory autoimmune disorders that involve elevated cytokine levels . The development of novel nanocrystal-based formulations of apremilast for improved topical delivery is a promising future direction .
properties
IUPAC Name |
4-amino-2-[(1S)-1-(3-ethoxy-4-hydroxyphenyl)-2-methylsulfonylethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-3-27-16-9-11(7-8-15(16)22)14(10-28(2,25)26)21-18(23)12-5-4-6-13(20)17(12)19(21)24/h4-9,14,22H,3,10,20H2,1-2H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEPXCGHBYQJJA-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Demethyl-N-deacetyl apremilast | |
CAS RN |
1384440-16-7 | |
| Record name | O-Demethyl-N-deacetyl apremilast | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384440167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DEMETHYL-N-DEACETYL APREMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98Z99JE779 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




